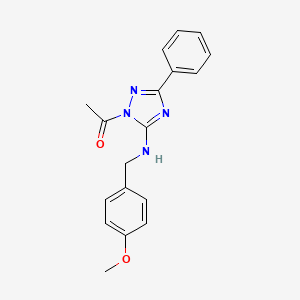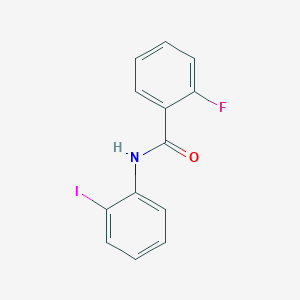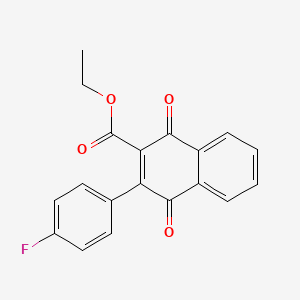
3-(3,4-dichlorophenyl)-N-mesitylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-N-mesitylacrylamide, also known as DCPMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DCPMA is a potent inhibitor of protein-protein interactions and has been used in various biochemical and physiological studies.
Mecanismo De Acción
3-(3,4-dichlorophenyl)-N-mesitylacrylamide inhibits protein-protein interactions by binding to the hydrophobic pockets of proteins. This binding disrupts the formation of protein complexes, leading to the inhibition of various biological pathways. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to specifically target the interaction between the transcription factor STAT3 and its partner protein, leading to the inhibition of STAT3-mediated gene expression.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the interaction between STAT3 and its partner protein. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been shown to modulate the immune response by inhibiting the interaction between the transcription factor NF-kB and its partner protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide is its ability to specifically target protein-protein interactions, making it an excellent tool for studying various biological pathways. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide is its low solubility in water, which can make it challenging to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 3-(3,4-dichlorophenyl)-N-mesitylacrylamide in scientific research. One potential application is in the study of the gut microbiome, where 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used to inhibit the interaction between bacterial proteins and host proteins. Additionally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used to study the interaction between viral proteins and host proteins, leading to the development of new antiviral therapies. Finally, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide could be used in the development of new cancer therapies by targeting specific protein-protein interactions involved in cancer growth and metastasis.
Conclusion:
3-(3,4-dichlorophenyl)-N-mesitylacrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its ability to inhibit protein-protein interactions. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been extensively used in the study of various biological pathways and diseases, including cancer and Alzheimer's disease. Its unique properties make it an excellent tool for studying protein complexes and developing new therapies. While there are some limitations to its use, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has significant potential for future applications in scientific research.
Métodos De Síntesis
3-(3,4-dichlorophenyl)-N-mesitylacrylamide can be synthesized through a multi-step reaction process. The first step involves the preparation of mesitylamine, which is then reacted with 3,4-dichlorophenyl isocyanate to form the intermediate product. The intermediate product is then reacted with acryloyl chloride to produce the final product, 3-(3,4-dichlorophenyl)-N-mesitylacrylamide.
Aplicaciones Científicas De Investigación
3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been extensively used in scientific research due to its ability to inhibit protein-protein interactions. This property makes it an excellent tool for studying various biological pathways and protein complexes. 3-(3,4-dichlorophenyl)-N-mesitylacrylamide has been used in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of signal transduction pathways and protein-protein interactions in the immune system.
Propiedades
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-11-8-12(2)18(13(3)9-11)21-17(22)7-5-14-4-6-15(19)16(20)10-14/h4-10H,1-3H3,(H,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXSYNIKBWCENG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)


![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)
![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)

![N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5871176.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-4-methylbenzohydrazide](/img/structure/B5871181.png)